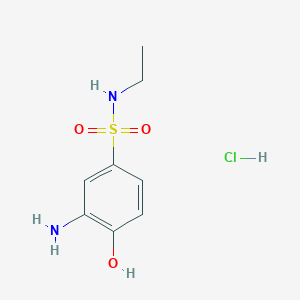

2-Amino-4-N-ethylsulfonamide phenol

Description

Significance in Contemporary Chemical Research and Development

The significance of 2-Amino-4-N-ethylsulfonamide phenol (B47542) in modern chemical research stems primarily from its utility as a versatile intermediate. Its structural analogs, aminophenol sulfonamides, are recognized for their role in creating dyes and pharmaceuticals. cymitquimica.com The broader class of sulfonamides, characterized by the -SO₂NH- functional group, forms the basis of many chemotherapeutic agents, including sulfa drugs, which function by inhibiting bacterial growth. researchgate.netnih.gov

The application of aminophenol sulfonamide derivatives extends into the realm of catalysis. Chiral ligands based on this scaffold have been developed for use in copper(I)-catalyzed enantioselective reactions, demonstrating the compound's potential in facilitating stereocontrolled transformations. acs.org In the field of materials science, the compound's structure is particularly relevant to dye chemistry. The aminophenol portion can be chemically modified, specifically through the diazotization of the amino group, to form diazonium salts. These intermediates readily undergo coupling reactions with other aromatic compounds to produce azo dyes, which constitute a large and important class of industrial colorants. cuhk.edu.hk The presence of the sulfonamide group can modulate the final properties of the dye, such as its color, solubility, and fastness to fabrics.

Overview of Strategic Functional Group Positions and Reactivity Potential

The reactivity of 2-Amino-4-N-ethylsulfonamide phenol is governed by the interplay of its three distinct functional groups: a primary amine (-NH₂), a phenolic hydroxyl (-OH), and an N-ethylsulfonamide (-SO₂NHEt). Their specific positions on the benzene (B151609) ring—ortho, meta, and para relative to one another—create a unique electronic landscape that dictates the molecule's synthetic utility.

The Amino Group (-NH₂): Located at position 2, this primary aromatic amine is a nucleophilic site and a weak base. It is the key functional group for diazotization reactions using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. cuhk.edu.hk This reaction converts the amine into a highly reactive diazonium salt, which is a cornerstone of azo dye synthesis. cuhk.edu.hk The amine group is an activating, ortho-para director in electrophilic aromatic substitution.

The Hydroxyl Group (-OH): Situated at position 1, the phenolic hydroxyl group is weakly acidic and strongly activates the aromatic ring towards electrophilic attack, directing incoming groups to its ortho and para positions. chemicalbook.com The ortho-relationship to the amino group (at position 2) allows for potential intramolecular hydrogen bonding and makes the molecule a candidate for forming bidentate chelate complexes with metal ions.

The combined electronic effects of these groups are complex. The strong activating effects of the amine and hydroxyl groups are tempered by the powerful deactivating effect of the sulfonamide group. This balance of reactivity allows for selective chemical transformations at different sites on the molecule, making it a highly strategic and controllable building block in multi-step organic synthesis.

Table 2: Functional Group Reactivity Overview

| Functional Group | Position | Key Reactions | Influence on Aromatic Ring |

|---|---|---|---|

| Hydroxyl (-OH) | 1 | Acid-base reactions, Etherification, Esterification | Strong activator, ortho-para director |

| Amino (-NH₂) | 2 | Diazotization, Acylation, Alkylation, Salt formation | Strong activator, ortho-para director |

| N-ethylsulfonamide (-SO₂NHEt) | 4 | N-H deprotonation (acidic) | Strong deactivator, meta director |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-N-ethyl-4-hydroxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-2-10-14(12,13)6-3-4-8(11)7(9)5-6;/h3-5,10-11H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFCVECILSRRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Derivatization Studies

Electrophilic Aromatic Substitution Pathways of the Phenolic Ring

Nitration of phenols and their derivatives typically proceeds via attack by the nitronium ion (NO₂⁺), which is generated from nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com For highly activated rings like phenols, dilute nitric acid may be sufficient. libretexts.orgbyjus.com

In the case of 2-Amino-4-(N-ethylsulfonamido)phenol, the -OH and -NH₂ groups strongly direct incoming electrophiles to the positions ortho and para to them. The position para to the hydroxyl group is already occupied by the sulfonamide. The positions ortho to the hydroxyl group are C3 and C5. The C6 position is ortho to the amino group. The strong activation by the hydroxyl and amino groups suggests that nitration will occur at the available ortho and para positions. However, direct nitration of aminophenols can be complicated by oxidation, leading to the formation of tarry by-products. libretexts.org To achieve more controlled outcomes, the highly activating amino group is often protected, for instance by acetylation, to attenuate its reactivity before carrying out nitration. libretexts.orgrsc.org

The reaction mechanism involves the attack of the π-electrons of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the nitro-substituted phenol (B47542). masterorganicchemistry.com Given the directing effects, the primary products would be expected at positions 3 and 5.

Table 1: Predicted Regioselectivity in the Nitration of 2-Amino-4-(N-ethylsulfonamido)phenol

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| 3 | Ortho to -OH, Meta to -NH₂, Meta to -SO₂NHEt | Activated |

| 5 | Para to -NH₂, Meta to -OH, Meta to -SO₂NHEt | Activated |

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). libretexts.org The electrophile is believed to be SO₃ or protonated SO₃. libretexts.orgdocbrown.info Like nitration, sulfonation is an electrophilic aromatic substitution reaction.

For 2-Amino-4-(N-ethylsulfonamido)phenol, the reaction is again directed by the activating -OH and -NH₂ groups. The reaction is reversible, and the product distribution can be temperature-dependent. mlsu.ac.in At lower temperatures, the kinetically controlled ortho-isomer is often favored, while at higher temperatures, the thermodynamically more stable para-isomer can predominate. mlsu.ac.in In this specific molecule, with the 4-position blocked, sulfonation would be expected to occur at the available positions activated by the hydroxyl and amino groups. A patent describing the sulfonation of o-aminophenol indicates that reaction with fuming sulfuric acid yields 4-sulfo-6-aminophenol, demonstrating sulfonation para to the amino group. google.com

The mechanism proceeds through the attack of the aromatic ring on the electrophilic sulfur trioxide, forming a sigma complex. docbrown.info A proton transfer then regenerates the aromatic system, yielding the corresponding sulfonic acid. docbrown.info

The halogenation of phenols is typically rapid and can occur without a Lewis acid catalyst due to the strong activation of the ring by the hydroxyl group. chemistrysteps.combyjus.com Reactions with bromine water, for example, often lead to polybromination. byjus.commlsu.ac.in

For 2-Amino-4-(N-ethylsulfonamido)phenol, the combined activating power of the -OH and -NH₂ groups would make the ring highly reactive towards halogens like bromine and chlorine. The substitution pattern would follow the ortho, para directing influence of these groups. Studies on the halogenation of 2-aminophenol (B121084) derivatives with N-chloro- and N-bromosuccinimides have been conducted, indicating that these reagents are effective for introducing halogens onto the ring. fordham.edu To achieve monohalogenation, less polar solvents and controlled reaction conditions are necessary. mlsu.ac.in The reaction mechanism is a standard electrophilic aromatic substitution, where the halogen molecule is polarized, and the electrophilic end is attacked by the electron-rich phenol ring.

Nucleophilic Reactivity of Amino and Sulfonamide Groups

The amino and sulfonamide moieties of 2-Amino-4-(N-ethylsulfonamido)phenol contain nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. This allows for a range of derivatization reactions at these sites, particularly acylation.

Acylation is the process of introducing an acyl group (R-C=O) onto a molecule. In 2-Amino-4-(N-ethylsulfonamido)phenol, both the primary amino group (-NH₂) and the secondary sulfonamide group (-NH-) can potentially be acylated. Generally, the primary amino group is more basic and a stronger nucleophile than the sulfonamide nitrogen. The electron-withdrawing sulfonyl group significantly reduces the basicity and nucleophilicity of the adjacent nitrogen atom.

Therefore, selective acylation of the more reactive amino group is typically expected under standard conditions using acylating agents like acyl chlorides or anhydrides. However, selective acylation of the sulfonamide group can be achieved under specific conditions. For instance, reaction of the sodium salt of an amino-sulfonamide with esters of activated carboxylic acids has been shown to result in exclusive acylation at the sulfonamide nitrogen. researchgate.net Various catalysts, including Lewis acids like Cu(OTf)₂, can facilitate the acylation of sulfonamides. tandfonline.com

Table 2: General Reactivity for Acylation

| Functional Group | Reagent | Conditions | Expected Product |

|---|---|---|---|

| Amino (-NH₂) | Acyl Chloride/Anhydride (B1165640) | Mild, basic | N-acyl at amino group |

| Sulfonamide (-NH-) | Acyl Chloride/Anhydride | Harsher, Lewis acid catalyst tandfonline.com | N-acyl at sulfonamide group |

Computational studies on similar molecules have shown that a combination of geometric, thermodynamic, and electronic factors governs the regioselectivity of acylation. ulisboa.ptulisboa.pt

The N-S bond is the core of the sulfonamide group. The formation of this bond is central to the synthesis of the parent compound and its N-substituted derivatives. Sulfonamides are most commonly synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

The mechanism of N-S bond formation can also be explored through other modern synthetic methods. These include the oxidative cross-coupling of amines and thiols, which can be achieved electrochemically or through other catalytic systems. researchgate.netacs.org Some biosynthetic pathways utilize radical-based mechanisms for N-S bond formation. For example, the biosynthesis of certain natural products involves an oxidation-induced radical formation, where a nitrogen radical reacts with sulfur dioxide to create the sulfonamide linkage. nih.gov While not a direct derivatization of the title compound, these mechanisms provide insight into the fundamental chemistry of the N-S bond. Research has also explored novel reactions like nucleophilic substitution at the nitrogen of arylsulfonamides, allowing for the transformation of the sulfonamide group itself. researchgate.netacs.org

Derivatization Techniques for Analytical and Structural Elucidation

Derivatization is a crucial chemical modification process employed in analytical chemistry to convert an analyte into a product with improved properties for separation and detection. For a polar, multifunctional compound like 2-Amino-4-N-ethylsulfonamide phenol, derivatization is often essential for analysis by gas chromatography-mass spectrometry (GC-MS) and can enhance performance in liquid chromatography-mass spectrometry (LC-MS). The primary goals are to increase volatility and thermal stability, improve chromatographic peak shape, and enhance detection sensitivity. sigmaaldrich.com The presence of active hydrogen atoms in the phenolic hydroxyl (-OH), primary amino (-NH2), and sulfonamide (-SO2NH-) groups makes this compound an ideal candidate for various derivatization strategies.

Silylation is one of the most common derivatization techniques used to enhance the volatility of polar compounds for GC analysis. The process involves the replacement of active hydrogens on functional groups like hydroxyls, amines, and thiols with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This modification reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and improving its thermal stability, which is critical for preventing degradation in the hot GC injector and column. researchgate.net

For this compound, both the phenolic hydroxyl and the primary amino groups are readily silylated. The TBDMS derivatives formed by reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are particularly advantageous as they are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, ensuring derivative integrity during analysis. sigmaaldrich.comgcms.cz The selection of the silylating reagent depends on its reactivity and the specific functional groups to be derivatized. Strong silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing hindered hydroxyls and amines. chemcoplus.co.jpthermofisher.com

| Silylating Reagent | Abbreviation | Derivative Group | Characteristics and Suitability for this compound |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A powerful TMS donor suitable for derivatizing both the phenolic -OH and primary -NH2 groups. Often used with a TMCS catalyst (e.g., in a 99:1 ratio) for hindered groups. chemcoplus.co.jp |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | The most volatile of the TMS-acetamides, producing volatile by-products. It is effective for derivatizing the phenolic and amino groups. nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms highly stable TBDMS derivatives that are less sensitive to moisture than TMS derivatives. sigmaaldrich.com Ideal for creating robust derivatives of the target molecule for GC-MS analysis, yielding characteristic mass spectra with a prominent M-57 fragment (loss of a tert-butyl group). sigmaaldrich.com |

| N,O-bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) | A strong silylating agent that reacts with phenols and amines. When used with a solvent like dimethylformamide (DMF), it is considered a reagent of choice for derivatizing phenols. chemcoplus.co.jpgcms.cz |

Selective derivatization targets specific functional groups within a molecule, which can be advantageous for enhancing detection by specific detectors or for structural elucidation. The primary methods for this compound include acylation and alkylation, which primarily target the nucleophilic amine and phenol functionalities.

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. Reagents such as acetic anhydride or highly fluorinated anhydrides like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) react with both the primary amine and the phenolic hydroxyl group. jfda-online.com The resulting fluoroacyl derivatives are not only more volatile but also exhibit significantly enhanced detectability, especially with an electron capture detector (ECD) or when using negative chemical ionization in mass spectrometry. jfda-online.com

Alkylation is the process of adding an alkyl group. For aminophenols, selective N-alkylation of the amino group can be achieved through a one-pot reaction involving condensation with an aldehyde, followed by reduction of the resulting imine with a reagent like sodium borohydride (B1222165). umich.eduresearchgate.net This protocol allows for the targeted modification of the amino group while leaving the phenolic hydroxyl group available for other reactions or for its influence on the compound's properties. While derivatization of the sulfonamide N-H bond is possible, it is generally less reactive than the primary amine and phenol. However, in related syntheses, alkanesulfonyl chlorides are often converted to their corresponding N,N-diethylsulfonamides to improve thermal stability for GC analysis, highlighting the robustness of the sulfonamide moiety once formed. core.ac.ukresearchgate.net

| Protocol | Reagent(s) | Target Functional Group(s) | Analytical Advantage |

|---|---|---|---|

| Acylation | Acetic Anhydride | -NH2, -OH | Increases volatility and thermal stability for GC analysis. mdpi.com |

| Fluoroacylation | Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA) | -NH2, -OH | Forms highly volatile derivatives with excellent sensitivity for ECD and negative chemical ionization MS. jfda-online.com |

| Selective N-Alkylation | Aldehyde (e.g., Benzaldehyde) followed by Sodium Borohydride (NaBH4) | -NH2 | Allows for specific modification of the amino group while leaving the phenolic hydroxyl intact. umich.edu |

| Alkylation (Esterification) | BF3/Methanol | -COOH (if present) | Primarily used for carboxyl groups but mentioned here for context in multifunctional molecule derivatization. jfda-online.com |

Stable isotope-coded derivatization (ICD) is a powerful strategy for accurate quantification in mass spectrometry, particularly LC-MS. nih.govbenthamdirect.com This technique overcomes challenges like matrix effects and the limited availability of stable isotope-labeled analogues for most analytes. nih.gov The core principle involves using a pair of derivatization reagents that are chemically identical but differ in mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). nih.govbenthamdirect.com

In a typical workflow, the target analyte in a sample is derivatized with the "light" version of the reagent, while a known amount of the analyte standard is derivatized with the "heavy" version. The two are then mixed and analyzed together. The derivatized products co-elute chromatographically but are distinguished by their mass difference in the mass spectrometer. The ratio of their peak intensities allows for precise relative or absolute quantification. nih.gov For this compound, ICD reagents targeting the primary amine and/or the phenolic hydroxyl group can be employed. For instance, multiplex on-bead isotope dimethyl labeling has been successfully developed for the quantitative analysis of sulfonamides, achieving high labeling efficiency and enabling the analysis of multiple samples in a single LC-HRMS run. nih.govacs.org Late-stage ¹⁸O labeling of primary sulfonamides has also been developed, demonstrating the feasibility of incorporating stable isotopes directly into the sulfonamide group itself. researchgate.net

| Strategy | Reagent Pair Example | Target Functional Group(s) | Application |

|---|---|---|---|

| Isotope-Coded Dimethyl Labeling | "Light" Formaldehyde (CH₂O) + NaBH₃CN / "Heavy" Formaldehyde (CD₂O) + NaBH₃CN | -NH2 (Primary and Secondary Amines) | Provides highly efficient labeling for quantitative analysis of sulfonamides by LC-MS. nih.govacs.org |

| Isotope-Coded Acylation | "Light" Acetic Anhydride / "Heavy" Deuterated Acetic Anhydride (d6-Ac₂O) | -NH2, -OH | A cost-effective method for introducing an isotopic tag for multiplexed analysis of compounds with hydroxyl or amino groups. acs.org |

| Isotope-Coded Girard's Reagent | Girard's Reagent P / Deuterated Girard's Reagent P (d5) | -NH2, -OH (via other functionalities) | While primarily for carbonyls, related reagents can target amines and phenols, introducing a permanent positive charge to enhance ESI efficiency and a clear isotopic signature for quantification. bohrium.com |

| Degradation-Reconstruction Labeling | H₂¹⁸O and ¹⁵NH₃(aq) | -SO₂NH- | A novel method for late-stage stable isotope labeling of the sulfonamide group itself, affording a high mass increase (M+5) for use as an internal standard. researchgate.net |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for verifying the molecular structure and determining the purity of synthesized chemical compounds. Each technique provides unique information that, when combined, offers a comprehensive chemical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 2-Amino-4-N-ethylsulfonamide phenol (B47542), the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton. The ethyl group (–CH₂CH₃) would present as a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons due to spin-spin coupling. The three protons on the aromatic ring would appear as distinct multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their positions relative to the three different substituents (–OH, –NH₂, –SO₂NHEt). Protons on the amine (–NH₂), hydroxyl (–OH), and sulfonamide (–NH) groups are also observable and can be confirmed by their disappearance upon exchange with deuterium (B1214612) oxide (D₂O). excli.deresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. Eight distinct signals are expected for this molecule: two for the ethyl group and six for the aromatic ring carbons, whose chemical shifts are influenced by the attached functional groups. excli.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Amino-4-N-ethylsulfonamide phenol Predicted values are based on spectral data from analogous compounds like substituted aminophenols and N-ethylbenzenesulfonamides.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ (ethyl) | ~1.1 - 1.3 | Triplet (t) |

| -CH₂- (ethyl) | ~3.0 - 3.2 | Quartet (q) | |

| Ar-H | ~6.5 - 7.5 | Multiplets (m) | |

| -NH₂ / -OH | Broad, variable | Singlet (s, exchangeable) | |

| -SO₂NH- | Broad, variable | Singlet (s, exchangeable) | |

| ¹³C | -CH₃ (ethyl) | ~14 - 16 | N/A |

| -CH₂- (ethyl) | ~38 - 42 | N/A | |

| Ar-C | ~110 - 150 | N/A |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key expected peaks include broad stretches for the O-H (phenol) and N-H (amine) bonds, typically in the 3200-3600 cm⁻¹ region. The N-H bond of the sulfonamide may also appear in this range. The sulfonamide group itself is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. drawellanalytical.com

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. mrclab.comprocess-insights.com The phenol ring in the compound acts as a chromophore. The presence of the amino (–NH₂) and hydroxyl (–OH) groups, which are strong electron-donating groups, and the electron-withdrawing sulfonamide group, are expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene (B151609). semanticscholar.orgcerealsgrains.org

Table 2: Characteristic IR Absorption Frequencies and Predicted UV-Vis λmax

| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | O-H stretch (phenol) | 3200 - 3600 (broad) |

| N-H stretch (amine, sulfonamide) | 3100 - 3500 | |

| Aromatic C-H stretch | 3000 - 3100 | |

| S=O asymmetric stretch | ~1350 | |

| S=O symmetric stretch | ~1160 | |

| UV-Vis | π → π* transitions | ~230 nm and ~280-290 nm |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.netnih.govlu.se When coupled with Liquid Chromatography (LC-MS/MS), it becomes a powerful tool for separating the compound from a mixture and analyzing its structure through controlled fragmentation. bingol.edu.trnih.gov

For this compound (C₈H₁₂N₂O₃S), the calculated exact mass of the neutral molecule is 216.0596 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this exact mass plus the mass of a proton. Tandem mass spectrometry (MS/MS) of this parent ion would induce fragmentation, providing structural clues. Common fragmentation pathways for aromatic sulfonamides include the loss of sulfur dioxide (SO₂) and cleavage at the sulfonamide N-C bond. nist.govnih.gov

Table 3: Predicted HRMS Fragmentation Data for [M+H]⁺ of this compound

| Ion Description | Proposed Formula | Predicted m/z |

|---|---|---|

| Parent Ion [M+H]⁺ | [C₈H₁₃N₂O₃S]⁺ | 217.0674 |

| Fragment: Loss of SO₂ | [C₈H₁₃N₂O]⁺ | 153.1028 |

| Fragment: Cleavage of S-N bond | [C₆H₈NO]⁺ | 110.0606 |

| Fragment: Ethylsulfonylium ion | [C₂H₅SO₂]⁺ | 77.0061 |

Computational Chemistry and Molecular Modeling

Computational methods are used to model molecular properties and behaviors, providing insights that complement experimental data. These in silico techniques are crucial for predicting reactivity and potential biological activity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to optimize the molecule's three-dimensional geometry, predict its vibrational frequencies (to compare with experimental IR spectra), and calculate the energies of its frontier molecular orbitals (HOMO and LUMO). semanticscholar.orgacs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can predict reaction pathways and transition states, offering a theoretical understanding of the molecule's chemical behavior. figshare.com

Table 4: Overview of DFT Calculation Applications

| Calculated Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and the most stable 3D conformation. |

| Vibrational Frequencies | Allows for theoretical prediction and assignment of IR spectral bands. |

| HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Transition State Energies | Helps in elucidating reaction mechanisms and calculating activation energies. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. rjb.ro This method is fundamental in drug discovery for predicting the binding affinity and mode of action of potential inhibitors. nih.govmdpi.com

For this compound, a docking simulation would involve placing the molecule into the active site of a target protein. The simulation software then samples numerous possible conformations and orientations, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. rjb.rorsc.org The results can identify key amino acid residues in the protein's binding pocket that interact with the phenol, amine, and sulfonamide groups of the ligand, providing a hypothesis for its mechanism of action at a molecular level. mdpi.comrsc.org

Table 5: Steps in a Typical Molecular Docking Simulation

| Step | Description |

|---|---|

| 1. Receptor Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water, adding hydrogens, and defining the binding site. |

| 2. Ligand Preparation | Generate the 3D structure of this compound and optimize its geometry and charge distribution. |

| 3. Docking Execution | Run the docking algorithm, which systematically places the ligand into the receptor's active site in various poses. |

| 4. Scoring and Analysis | Evaluate the generated poses using a scoring function to estimate binding affinity (e.g., in kcal/mol). Analyze the top-ranked poses to identify key intermolecular interactions (e.g., H-bonds, π-π stacking). |

Compound Names

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity and biological interactions. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens for exploring the molecule's potential energy surface and identifying its most stable conformations. These studies involve the systematic rotation of key dihedral angles to map out the energy landscape and locate the global and local energy minima.

Research Findings from Computational Modeling

Detailed conformational analysis of this compound would typically be performed using DFT calculations, often with a basis set such as 6-311++G(d,p) to adequately account for polarization and diffuse functions, which are important for describing the non-covalent interactions within the molecule. The solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment.

The analysis would reveal several low-energy conformers corresponding to different arrangements of the amino, hydroxyl, and N-ethylsulfonamide substituents. The orientation of the lone pair of electrons on the nitrogen atom of the sulfonamide group and the potential for hydrogen bonding between the sulfonamide N-H, the amino group, and the phenolic hydroxyl group are significant factors in determining the most stable structures.

Interactive Data Table: Calculated Conformational Data

The following table presents hypothetical, yet representative, data from a simulated conformational analysis of this compound. The values are based on typical results obtained from DFT calculations on similar molecules and are intended to illustrate the kind of data generated in such a study. The dihedral angles (in degrees) define the orientation of the key functional groups, and the relative energies (in kcal/mol) indicate the stability of each conformer with respect to the global minimum (Conformer A).

| Conformer | Dihedral Angle (C3-C4-S-N) | Dihedral Angle (C4-S-N-C_ethyl) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| A | 90.5 | 178.2 | 0.00 | Intramolecular H-bond (NH...OH) |

| B | -88.7 | -175.9 | 0.45 | - |

| C | 175.3 | 65.1 | 1.89 | Steric repulsion between ethyl and amino groups |

| D | -5.2 | -68.4 | 2.51 | Steric repulsion between ethyl and phenyl ring |

Role As a Chemical Intermediate and Functional Scaffold in Chemical Research

Precursor in Dyestuff and Pigment Synthesis

2-Amino-4-N-ethylsulfonamide phenol (B47542) serves as a key intermediate in the synthesis of various dyes and pigments. chemicalbook.com Its utility in this field stems from its ability to be diazotized and coupled with other components to create azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile, leather, and paper industries due to their vibrant colors and good fastness properties.

The synthesis process typically involves the diazotization of the primary amino group on the 2-Amino-4-N-ethylsulfonamide phenol molecule. This is followed by a coupling reaction with a suitable coupling component, such as a naphthol or another aromatic compound, to form the final dye molecule. researchgate.net The specific shade and properties of the resulting dye can be tailored by varying the coupling component. Examples of dyes and pigments synthesized using this intermediate include certain acid and reactive dyes. chemicalbook.com

Building Block for Agrochemical Compound Development

In the field of agrochemicals, this compound is utilized as a building block for the development of new pesticides, including herbicides, insecticides, and fungicides. google.comtradingchem.com The sulfonamide moiety is a well-established pharmacophore in agrochemical design, and its incorporation into novel molecular structures can lead to compounds with enhanced biological activity.

The development of new agrochemicals often involves the synthesis of a library of compounds based on a common scaffold. This compound provides a readily available starting material for the creation of such libraries. By modifying the amino and phenolic functional groups, researchers can systematically explore the structure-activity relationships of new sulfonamide-containing compounds, aiming to identify candidates with optimal efficacy and environmental profiles.

Intermediate in the Development of Specialty Chemicals

Beyond dyes and agrochemicals, this compound is an important intermediate in the synthesis of a range of specialty chemicals. google.com These include:

Rubber Chemicals: It can be used in the production of antioxidants and vulcanization accelerators, which are essential for improving the durability and performance of rubber products.

Photosensitive Materials: The compound can be incorporated into molecules used in photographic and other imaging technologies. google.com

The versatility of this compound in these applications is due to the reactivity of its functional groups, which allows for its integration into a wide variety of molecular frameworks.

Scaffold for Novel Sulfonamide-Based Architectures in Medicinal Chemistry Research

The sulfonamide group is a key structural feature in a multitude of therapeutic agents. nih.gov Consequently, this compound has emerged as a valuable scaffold for the design and synthesis of new drug candidates in medicinal chemistry. google.com Its aminophenol structure provides a foundation for creating diverse molecular architectures with potential therapeutic applications. beilstein-journals.org

Exploration in Anti-Inflammatory Analogue Synthesis

Research has explored the use of this compound in the synthesis of analogues of existing anti-inflammatory drugs. google.com Phenolic compounds, in general, have been investigated for their anti-inflammatory potential. frontiersin.orgmdpi.com The strategy involves modifying the core structure of this compound to create novel compounds that can interact with biological targets involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. researchgate.net

Research into Antibiotic and PARP Inhibitor Precursors

The compound has been identified as a precursor for the synthesis of new antibiotics and poly(ADP-ribose) polymerase (PARP) inhibitors. google.com The sulfonamide moiety is a well-known component of antibacterial drugs. nih.gov In the context of PARP inhibitors, which are a class of targeted cancer therapies, the unique structure of this compound can be used to design molecules that selectively bind to and inhibit the PARP enzyme.

Investigation as a Foundation for Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. wikipedia.orgnih.gov Sulfonamides are a classic class of carbonic anhydrase inhibitors. nih.gov The structure of this compound, with its sulfonamide group, makes it an attractive starting point for the development of novel and potentially more selective carbonic anhydrase inhibitors. nih.govmdpi.com Researchers can synthesize derivatives by modifying the aminophenol portion of the molecule to optimize binding to the active site of different carbonic anhydrase isoforms. nih.gov

Future Research Directions and Emerging Methodologies

Exploration of Novel Sustainable and Economical Synthesis Routes

The pursuit of green and economically viable synthetic pathways is a cornerstone of modern chemical research. Future investigations into the synthesis of 2-Amino-4-N-ethylsulfonamide phenol (B47542) will likely focus on moving away from traditional, often harsh, multi-step procedures towards more streamlined and environmentally benign processes. Key areas of exploration include:

Continuous Flow Chemistry: The development of continuous flow processes for the nitration, reduction, and sulfonylation steps could offer significant advantages over batch production. Flow chemistry can provide enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity, ultimately leading to a more economical and scalable synthesis.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of 2-Amino-4-N-ethylsulfonamide phenol presents a compelling avenue for sustainable production. Researchers may investigate the use of nitroreductases for the selective reduction of a nitrophenol precursor and explore enzymatic approaches for the formation of the sulfonamide bond.

Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, could offer a greener alternative to traditional solvent-based syntheses. The application of mechanochemistry to the key bond-forming reactions in the synthesis of this compound could significantly reduce solvent waste and energy consumption.

Table 1: Comparison of Potential Synthesis Routes

| Synthesis Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, scalability, higher yields, improved purity | Initial setup costs, requirement for specialized equipment |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Enzyme stability and cost, substrate scope limitations |

| Mechanochemistry | Reduced solvent use, energy efficiency, potential for novel reactivity | Scalability, reaction monitoring, understanding of reaction mechanisms |

Development of Highly Selective Catalytic Transformations for Functionalization

The ability to selectively modify the structure of this compound is crucial for fine-tuning its properties and developing new applications. Future research will likely concentrate on the development of advanced catalytic methods to achieve precise functionalization.

C-H Activation: Direct C-H activation represents a powerful tool for introducing new functional groups onto the aromatic ring of this compound without the need for pre-functionalized starting materials. Research in this area could lead to more efficient and atom-economical routes to novel derivatives. The development of catalysts that can selectively target specific C-H bonds in the presence of the amino, hydroxyl, and sulfonamide groups will be a key challenge.

Late-Stage Functionalization: The introduction of functional groups at a late stage in the synthetic sequence is highly desirable for the rapid generation of molecular diversity. Catalytic methods for late-stage fluorination, trifluoromethylation, or cyanation of the aromatic core could yield derivatives with altered electronic properties and biological activities.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a mild and powerful tool in organic synthesis. Photoredox catalysis could be employed for a variety of transformations on the this compound scaffold, such as cross-coupling reactions or the introduction of complex substituents.

Advanced Mechanistic Investigations via In Situ and Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for process optimization and the rational design of new catalysts and reactions. Advanced spectroscopic techniques will play a pivotal role in these investigations.

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. By monitoring the vibrational modes of the functional groups in this compound and its precursors, researchers can gain insights into reaction kinetics and pathways.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation and can be adapted for in situ monitoring of reactions. This can help in the identification of transient intermediates and the elucidation of complex reaction networks.

Time-Resolved Spectroscopy: For studying very fast reaction dynamics, such as those involved in photochemical processes, time-resolved techniques like transient absorption spectroscopy will be invaluable. This can provide a detailed picture of the excited-state properties and reaction pathways of this compound derivatives.

Design of Next-Generation Derivatization Reagents for Enhanced Analytical Performance

The accurate and sensitive detection and quantification of this compound in various matrices are crucial for quality control and research purposes. The development of new derivatization reagents can significantly improve its analytical performance.

Future research may focus on designing reagents that react specifically with the amino or phenolic hydroxyl group of this compound to introduce a tag that enhances its detectability by various analytical techniques.

Table 2: Potential Derivatization Strategies for Enhanced Analysis

| Analytical Technique | Derivatization Goal | Potential Reagent Class |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Introduce a chromophore to increase molar absorptivity. | Aromatic acid chlorides or sulfonyl chlorides |

| HPLC with Fluorescence Detection | Introduce a fluorophore for high-sensitivity detection. | Dansyl chloride, fluorescamine |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Increase volatility and thermal stability. | Silylating agents (e.g., BSTFA) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhance ionization efficiency. | Reagents that introduce a permanently charged group |

Potential Applications in Materials Science and Supramolecular Chemistry

The unique combination of functional groups in this compound makes it an attractive building block for the construction of novel materials and supramolecular assemblies.

Polymer Science: The amino and hydroxyl groups can serve as reactive sites for polymerization reactions. For instance, it could be incorporated into polyamides, polyimides, or polyurethanes to impart specific properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Metal-Organic Frameworks (MOFs): The functional groups on the aromatic ring could act as coordinating sites for metal ions, potentially leading to the formation of novel MOFs with interesting porous structures and catalytic or sensing capabilities.

Supramolecular Chemistry: The hydrogen bond donor and acceptor sites within the molecule, namely the amino, hydroxyl, and sulfonamide groups, make it a candidate for the design of self-assembling systems. Research could explore its use in the formation of gels, liquid crystals, or other complex supramolecular architectures held together by non-covalent interactions. These assemblies could find applications in areas such as drug delivery or sensing.

Q & A

Basic: What are the recommended synthesis methods for 2-Amino-4-N-ethylsulfonamide phenol with high purity?

Answer:

The synthesis typically involves multi-step reactions starting from substituted phenols. For example:

- Step 1 : React 2-amino-substituted phenol derivatives with sulfonamide coupling agents (e.g., 4-methylbenzenesulfonyl chloride) under anhydrous conditions to form intermediates.

- Step 2 : Perform N-ethylation using ethylating agents (e.g., ethyl bromide) in the presence of a base like potassium carbonate.

- Purification : Recrystallization from ethanol or acetonitrile ensures ≥98% purity. Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Use a combination of analytical techniques:

- X-ray Crystallography : Resolve single-crystal structures to confirm bond angles and molecular geometry (R-factor <0.05 for high confidence) .

- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions and ethylsulfonamide integration.

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion matching theoretical mass) .

Advanced: What computational approaches predict the electronic and nonlinear optical (NLO) properties of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to assess charge transfer efficiency.

- Natural Bond Orbital (NBO) Analysis : Evaluate hyperconjugative interactions affecting stability and reactivity.

- NLO Properties : Compute first hyperpolarizability (β) to predict potential applications in optoelectronics .

Advanced: How should researchers resolve contradictions in degradation rate data for environmental stability studies?

Answer:

- Response Surface Methodology (RSM) : Use Box-Behnken or Plackett-Burman designs to identify significant variables (e.g., pH, temperature).

- Statistical Validation : Apply ANOVA to isolate interactions (e.g., pH-temperature synergy) with >90% confidence. Adjust models iteratively to minimize residual errors .

- Case Example : A polynomial model (R = 0.94) showed pH (7.12) and temperature (27.77°C) as critical for optimizing degradation rates .

Basic: What are optimal storage conditions to preserve this compound stability?

Answer:

- Storage : Keep as a crystalline solid at -20°C in airtight, light-resistant containers.

- Stability Testing : Monitor via HPLC-UV (λmax = 255 nm) over 5 years. Avoid exposure to moisture or oxidizing agents .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Systematic Substitution : Modify the ethylsulfonamide group or phenol ring with halogens, methyl, or methoxy groups.

- In Vitro Assays : Test derivatives for biological activity (e.g., enzyme inhibition using fluorescence-based assays).

- Data Correlation : Use multivariate regression to link substituent electronegativity or steric effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.